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molecular formula C9H20N2O B8535442 3-Methyl-2-(piperazin-2-yl)butan-2-ol

3-Methyl-2-(piperazin-2-yl)butan-2-ol

Cat. No. B8535442
M. Wt: 172.27 g/mol
InChI Key: FWMIDOCQXUOCCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193722B2

Procedure details

A PARR vessel was charged with platinum dioxide (1 g, 4.404 mmol), methanol (70 mL) and 3-methyl-2-pyrazin-2-yl-butan-2-ol (5 g, 30.08 mmol). The vessel was shaken in the PARR under a 60 psi H2 pressure for 24 hours. As the reaction did not go to completion, more platinum dioxide (˜300 mg) was added and the reaction mixture was shaken in the PARR for another 24 hours. The catalyst was filtered off and the filtrate was concentrated in vacuo to give the title compound as a colourless oil (5 g; 97%). 1H NMR (CDCl3) 0.85-0.90 (3H, m), 0.97-1.06 (6H, m), 1.70-1.90 (3H, m), 2.60-2.70 (3H, m), 2.80-2.90 (2H, m), 3.05-3.10 (2H, m).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:12])[C:3]([C:6]1[CH:11]=[N:10][CH:9]=[CH:8][N:7]=1)([OH:5])[CH3:4]>[Pt](=O)=O.CO>[CH3:1][CH:2]([CH3:12])[C:3]([CH:6]1[CH2:11][NH:10][CH2:9][CH2:8][NH:7]1)([OH:5])[CH3:4]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC(C(C)(O)C1=NC=CN=C1)C
Name
Quantity
1 g
Type
catalyst
Smiles
[Pt](=O)=O
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The vessel was shaken in the PARR under a 60 psi H2 pressure for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the reaction mixture was shaken in the PARR for another 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC(C(C)(O)C1NCCNC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09193722B2

Procedure details

A PARR vessel was charged with platinum dioxide (1 g, 4.404 mmol), methanol (70 mL) and 3-methyl-2-pyrazin-2-yl-butan-2-ol (5 g, 30.08 mmol). The vessel was shaken in the PARR under a 60 psi H2 pressure for 24 hours. As the reaction did not go to completion, more platinum dioxide (˜300 mg) was added and the reaction mixture was shaken in the PARR for another 24 hours. The catalyst was filtered off and the filtrate was concentrated in vacuo to give the title compound as a colourless oil (5 g; 97%). 1H NMR (CDCl3) 0.85-0.90 (3H, m), 0.97-1.06 (6H, m), 1.70-1.90 (3H, m), 2.60-2.70 (3H, m), 2.80-2.90 (2H, m), 3.05-3.10 (2H, m).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:12])[C:3]([C:6]1[CH:11]=[N:10][CH:9]=[CH:8][N:7]=1)([OH:5])[CH3:4]>[Pt](=O)=O.CO>[CH3:1][CH:2]([CH3:12])[C:3]([CH:6]1[CH2:11][NH:10][CH2:9][CH2:8][NH:7]1)([OH:5])[CH3:4]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC(C(C)(O)C1=NC=CN=C1)C
Name
Quantity
1 g
Type
catalyst
Smiles
[Pt](=O)=O
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The vessel was shaken in the PARR under a 60 psi H2 pressure for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the reaction mixture was shaken in the PARR for another 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC(C(C)(O)C1NCCNC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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